

Application Notes and Protocols for a Validated Bioanalytical Method for Saxagliptin

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Compound of Interest

Compound Name: Saxagliptin-15N,D2Hydrochloride

Cat. No.: B13850154

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These application notes provide a comprehensive overview and detailed protocols for the development and validation of a bioanalytical method for the quantification of Saxagliptin in biological matrices. The methodologies described herein are based on established principles of bioanalysis and are intended to serve as a guide for researchers in the field of drug metabolism and pharmacokinetics.

Introduction

Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The accurate determination of Saxagliptin concentrations in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document outlines a validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and sensitive technique for quantitative bioanalysis.

Quantitative Data Summary

The following tables summarize the key validation parameters for the bioanalytical method for Saxagliptin, demonstrating its reliability and robustness.

Table 1: Linearity and Range

Analyte	Calibration Curve Range (ng/mL)	Correlation Coefficient (r^2)
Saxagliptin	0.05 - 100	≥ 0.998
5-hydroxy Saxagliptin	0.05 - 100	≥ 0.998

Table 2: Accuracy and Precision

Analyte	QC Level	Concentration (ng/mL)	Accuracy (% Bias)	Precision (% RSD)
Saxagliptin	LLOQ	0.05	-2.5	4.8
LQC	0.15	1.2	3.5	
MQC	50	-0.8	2.1	
HQC	80	0.5	1.9	
5-hydroxy Saxagliptin	LLOQ	0.05	-1.9	5.2
LQC	0.15	0.8	4.1	
MQC	50	-0.5	2.8	
HQC	80	0.9	2.3	

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Table 3: Recovery and Matrix Effect

Analyte	QC Level	Concentration (ng/mL)	Recovery (%)	Matrix Effect (%)
Saxagliptin	LQC	0.15	92.5	1.8
MQC	50	94.1	-0.5	2.1
HQC	80	93.7	0.9	
5-hydroxy Saxagliptin	LQC	0.15	90.8	
MQC	50	91.5	-0.2	2.1
HQC	80	92.3	1.1	

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin, from human plasma using solid-phase extraction.

Materials:

- Human plasma samples
- Internal Standard (IS) working solution (e.g., Saxagliptin-d4)
- SPE cartridges (e.g., Oasis HLB)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium acetate
- Acetic acid
- Centrifuge

- Vortex mixer
- SPE manifold

Procedure:

- Thaw plasma samples to room temperature.
- To 200 μ L of plasma, add 50 μ L of the internal standard working solution. Vortex for 10 seconds.
- Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analytes with 1 mL of mobile phase (0.1% acetic acid in 5 mM ammonium acetate and acetonitrile (30:70, v/v)).^[1]
- Collect the eluate and inject a portion into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 μ m)
- Mobile Phase: A gradient of 0.1% acetic acid in 5 mM ammonium acetate (A) and acetonitrile (B).^[1]
- Flow Rate: 0.85 mL/min.^[1]

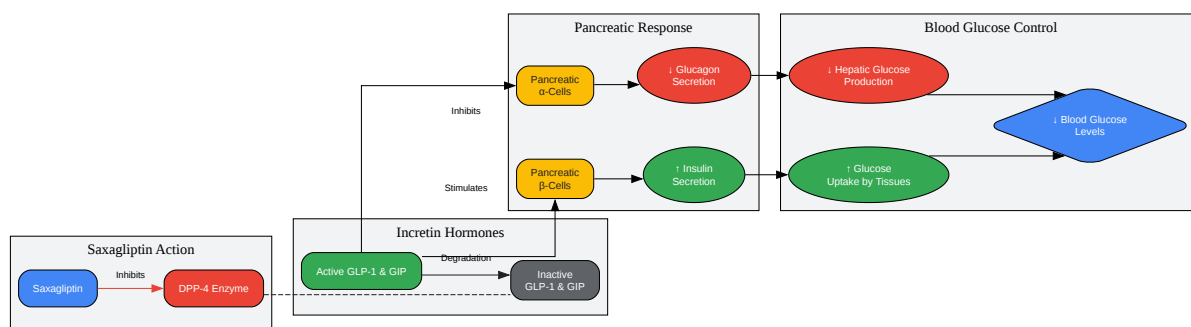
- Injection Volume: 5 µL
- Column Temperature: 40 °C
- Run Time: Approximately 1.8 minutes.[\[1\]](#)

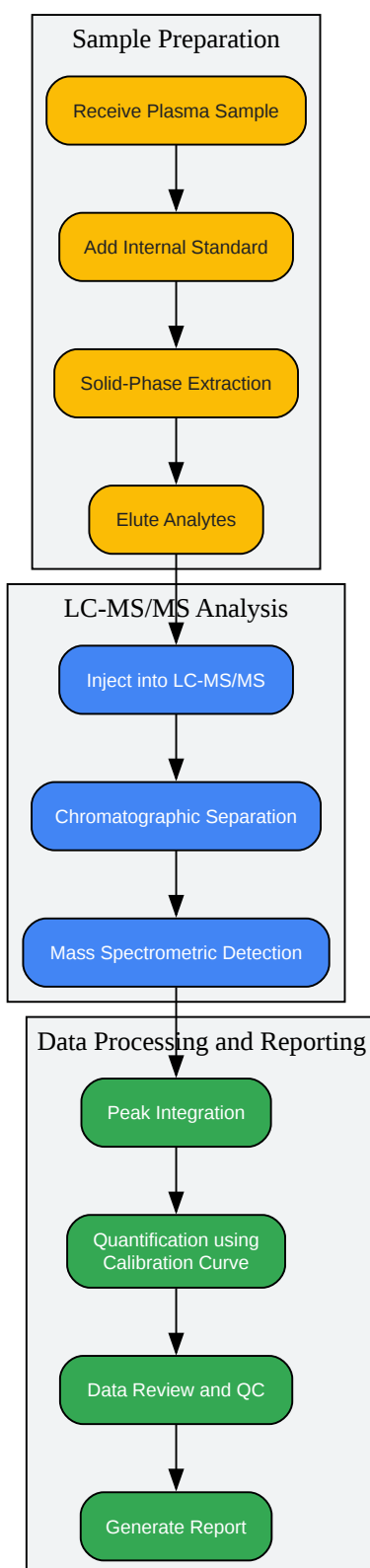
Mass Spectrometric Conditions:

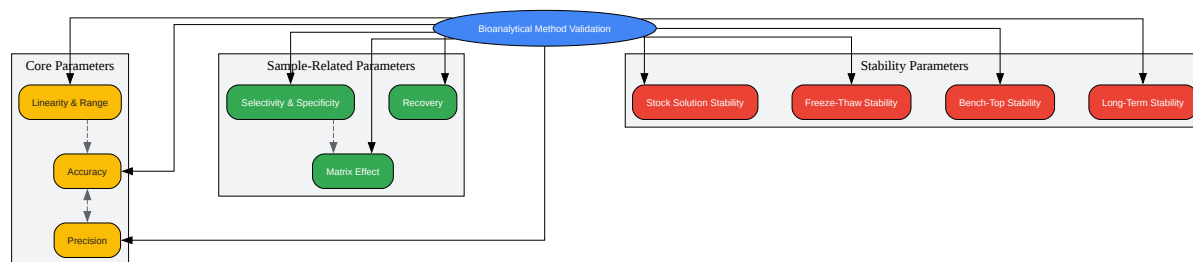
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Saxagliptin: Precursor ion > Product ion
 - 5-hydroxy Saxagliptin: Precursor ion > Product ion
 - Internal Standard: Precursor ion > Product ion
- Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

Signaling Pathway and Experimental Workflow Diagrams

Saxagliptin Mechanism of Action: DPP-4 Inhibition







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References

- 1. researchgate.net [researchgate.net]
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